molecular formula C13H23N5O B7050963 N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide

N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7050963
M. Wt: 265.35 g/mol
InChI Key: IKARBHUFUSWKKE-UHFFFAOYSA-N
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Description

N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features both imidazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide typically involves the reaction of N-ethylpiperazine with 1-ethyl-2-(chloromethyl)imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. The piperazine ring can interact with various biological receptors, potentially modulating their activity. These interactions can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carboxamide
  • N-ethyl-4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carboxamide
  • N-methyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide

Uniqueness

N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide is unique due to the presence of both ethyl groups on the imidazole and piperazine rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-3-14-13(19)18-9-7-16(8-10-18)11-12-15-5-6-17(12)4-2/h5-6H,3-4,7-11H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARBHUFUSWKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC=CN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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